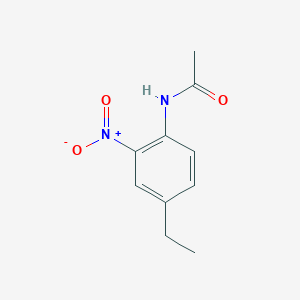![molecular formula C23H26ClNO3 B8501269 tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is an organic compound with a complex structure that includes a tert-butyl ester, a chloro-substituted phenoxy group, and an ethynyl-linked pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl-Pyridine Intermediate: This step involves the coupling of 4-isobutylpyridine with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Chlorination of Phenol: The phenol group is chlorinated to introduce the chloro substituent.
Esterification: The final step involves the esterification of the chlorinated phenol with tert-butyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of methoxy-substituted phenoxy derivatives.
科学的研究の応用
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl-pyridine moiety is particularly important for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl 4-chlorophenoxyacetate: Similar structure but lacks the ethynyl-pyridine moiety.
4-Isobutylpyridine: Contains the pyridine ring but lacks the phenoxy and ester groups.
Phenoxyacetic acid derivatives: Similar phenoxy group but different ester and substituent groups.
Uniqueness
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C23H26ClNO3 |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO3/c1-16(2)12-17-10-11-25-14-19(17)7-6-18-13-20(24)8-9-21(18)27-15-22(26)28-23(3,4)5/h8-11,13-14,16H,12,15H2,1-5H3 |
InChIキー |
OLCIRODWJMHAHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
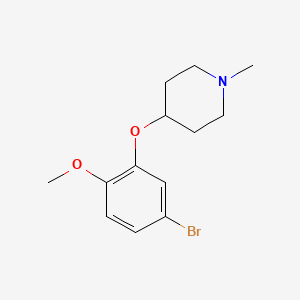
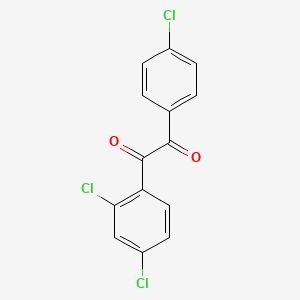
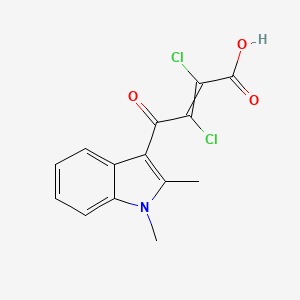
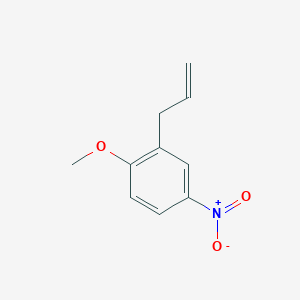
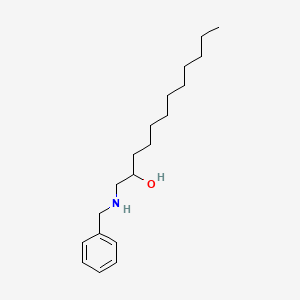

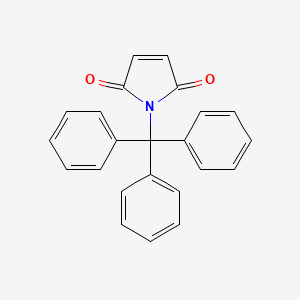
![3-[(3-Methyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8501252.png)
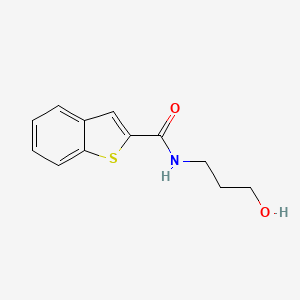
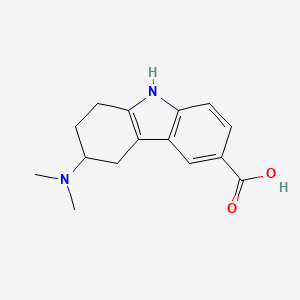
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
